molecular formula C16H14N2O2 B15293682 3,3'-Diacetyl-cis-azobenzene

3,3'-Diacetyl-cis-azobenzene

Cat. No.: B15293682
M. Wt: 266.29 g/mol
InChI Key: DOIWHHWUHOVBBP-UHFFFAOYSA-N
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Description

3,3’-Diacetyl-cis-azobenzene is a derivative of azobenzene, a well-known compound characterized by its azo linkage (-N=N-) connecting two benzene rings. Azobenzene compounds are notable for their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This property makes them valuable in various applications, including molecular switches, sensors, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diacetyl-cis-azobenzene typically involves the acetylation of azobenzene derivatives. One common method is the Friedel-Crafts acylation reaction, where azobenzene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the diacetylated product.

Industrial Production Methods

Industrial production of 3,3’-Diacetyl-cis-azobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-Diacetyl-cis-azobenzene undergoes various chemical reactions, including:

    Photoisomerization: The compound can switch between cis and trans forms upon exposure to UV or visible light.

    Reduction: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Photoisomerization: UV or visible light sources are used to induce isomerization.

    Reduction: Sodium dithionite in aqueous or alcoholic solutions.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.

Major Products Formed

    Photoisomerization: Trans-3,3’-Diacetyl-azobenzene.

    Reduction: 3,3’-Diacetyl-hydrazo compounds.

    Substitution: Various substituted azobenzene derivatives depending on the electrophile used.

Scientific Research Applications

3,3’-Diacetyl-cis-azobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.

    Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems.

    Medicine: Investigated for potential use in photopharmacology, where light can be used to activate or deactivate drugs.

    Industry: Utilized in the production of smart materials, such as light-responsive coatings and polymers.

Mechanism of Action

The primary mechanism of action for 3,3’-Diacetyl-cis-azobenzene is its ability to undergo reversible photoisomerization. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration of the azo group from cis to trans or vice versa. This isomerization alters the molecular geometry and electronic properties, enabling the compound to interact differently with its environment. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or changing the physical properties of materials.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with similar photoisomerization properties but without acetyl groups.

    4,4’-Diacetyl-azobenzene: Another diacetylated derivative with acetyl groups at different positions.

    Aminoazobenzene: Substituted azobenzene with amino groups, used in dye chemistry.

Uniqueness

3,3’-Diacetyl-cis-azobenzene is unique due to the specific positioning of the acetyl groups, which can influence its photoisomerization behavior and reactivity. The presence of acetyl groups can also enhance its solubility and stability, making it more suitable for certain applications compared to its unsubstituted counterparts.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-[3-[(3-acetylphenyl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C16H14N2O2/c1-11(19)13-5-3-7-15(9-13)17-18-16-8-4-6-14(10-16)12(2)20/h3-10H,1-2H3

InChI Key

DOIWHHWUHOVBBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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